molecular formula C9H7ClN2O2S B246210 5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione

5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione

Cat. No. B246210
M. Wt: 242.68 g/mol
InChI Key: JXRODLLUUPWVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione, also known as Dronedarone, is a synthetic compound that belongs to the class of antiarrhythmic drugs. It is used to treat patients with atrial fibrillation, a heart condition that causes irregular heartbeats.

Mechanism of Action

5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione works by blocking several ion channels in the heart, including the potassium and calcium channels. This results in a reduction in the frequency and severity of abnormal heart rhythms.
Biochemical and Physiological Effects:
5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects on the heart. It reduces the duration of action potentials, which leads to a decrease in the refractory period of the heart. It also reduces the conduction velocity of the heart, which slows down the rate of electrical impulses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione in lab experiments is its specificity for the heart. It targets the ion channels that are specific to the heart, which makes it a useful tool for studying the physiology of the heart. However, one of the limitations of using 5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione is that it has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.

Future Directions

There are several future directions for research on 5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione. One area of research is the development of more potent and selective analogs of 5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione that can target specific ion channels in the heart. Another area of research is the investigation of the long-term effects of 5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione on the heart, particularly in patients with underlying heart conditions. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione, in order to optimize its use in clinical practice.

Synthesis Methods

The synthesis of 5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione involves the reaction of 3-chloroaniline with ethyl acetoacetate, followed by the addition of sulfur and sodium hydroxide. The resulting product is then purified to obtain 5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione.

Scientific Research Applications

5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione has been extensively studied for its efficacy in treating atrial fibrillation. Several clinical trials have shown that 5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione is effective in reducing the incidence of atrial fibrillation and improving the quality of life of patients with this condition.

properties

Molecular Formula

C9H7ClN2O2S

Molecular Weight

242.68 g/mol

IUPAC Name

5-(3-chloroanilino)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C9H7ClN2O2S/c10-5-2-1-3-6(4-5)11-8-7(13)12-9(14)15-8/h1-4,8,11H,(H,12,13,14)

InChI Key

JXRODLLUUPWVLJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC2C(=O)NC(=O)S2

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2C(=O)NC(=O)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.